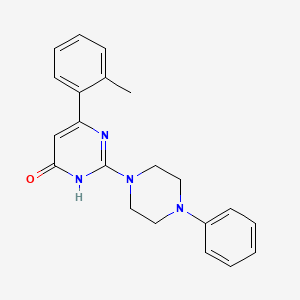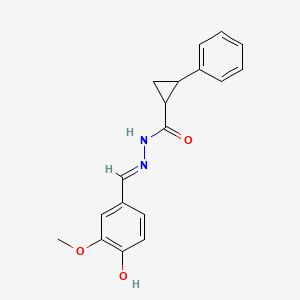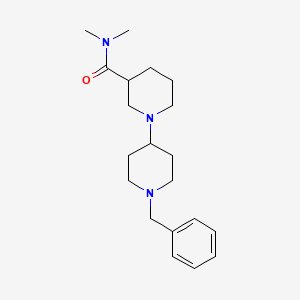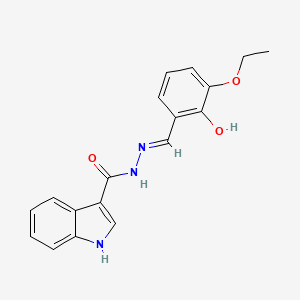![molecular formula C20H24N2O B6034270 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone](/img/structure/B6034270.png)
1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone, also known as A-401, is a synthetic compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mécanisme D'action
The mechanism of action of 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to an increase in dopamine and serotonin signaling, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone has both biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may be responsible for its therapeutic effects. It has also been shown to have anxiolytic and antidepressant effects, which may be beneficial for the treatment of various psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone in lab experiments is its high potency and selectivity for dopamine and serotonin reuptake inhibition. This makes it a valuable tool for studying the dopaminergic and serotonergic systems in the brain. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone. One direction is to further investigate its potential as a therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease and depression. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the noradrenergic and cholinergic systems. Additionally, further studies are needed to determine the long-term effects and potential toxicity of this compound.
Méthodes De Synthèse
The synthesis of 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone involves the reaction of 3-(piperidin-3-yl)aniline with 1-bromo-3-chlorobenzene in the presence of a palladium catalyst. The resulting product is then purified through a series of chromatography techniques to obtain a pure compound.
Applications De Recherche Scientifique
1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone has been shown to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been studied for its effects on the central nervous system, particularly on the dopaminergic and serotonergic systems. It has also been studied for its potential as a therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease and depression.
Propriétés
IUPAC Name |
1-[3-[(3-anilinopiperidin-1-yl)methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16(23)18-8-5-7-17(13-18)14-22-12-6-11-20(15-22)21-19-9-3-2-4-10-19/h2-5,7-10,13,20-21H,6,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBYWNQBUZQRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN2CCCC(C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6034191.png)

![3-{2-[4-(3-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6034199.png)
![(3-fluoro-4-methoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6034204.png)
![N-butyl-N-methyl-3-({[2-(1-methyl-2-pyrrolidinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6034220.png)
![N,N'-[(2,5-dimethyl-3,4-thienediyl)bis(methylene)]di(2-butanamine) dihydrochloride](/img/structure/B6034238.png)
![5-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6034242.png)

![6-acetyl-2-(4-pyridinyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-3-amine](/img/structure/B6034253.png)

![N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide](/img/structure/B6034260.png)
amino]methyl}-2-furyl)methanol](/img/structure/B6034264.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methoxy-3-methylbenzamide](/img/structure/B6034276.png)
